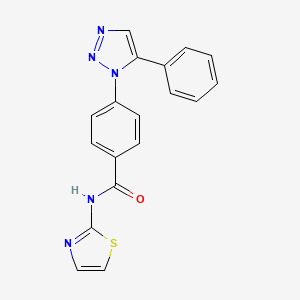
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the triazole family, which has gained popularity in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A significant application of compounds similar to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is in the realm of antimicrobial activities. For example, compounds with structures like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives exhibit notable antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). Similarly, other compounds like 2-phenylamino-thiazole derivatives have shown potent antimicrobial properties, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Activity
Compounds structurally related to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide have also been explored for their anticancer potential. For instance, certain benzamide derivatives have demonstrated effective anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antiviral Applications
Additionally, benzamide-based heterocycles, like the ones synthesized in some studies, have shown notable antiviral activities. For instance, certain derivatives have been effective against bird flu influenza (H5N1), indicating their potential as antiviral agents in treating and managing viral infections (Hebishy et al., 2020).
Corrosion Inhibition
Another interesting application area is in corrosion inhibition. Benzimidazole derivatives, for instance, have been used effectively as inhibitors for mild steel corrosion, highlighting a potential industrial application for similar compounds (Yadav et al., 2013).
Antiallergy Agents
Finally, some N-(4-substituted-thiazolyl)oxamic acid derivatives, akin to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide, have shown potential as potent, orally active antiallergy agents. These compounds have demonstrated significant inhibition in rat PCA models, suggesting a possible use in treating allergy-related conditions (Hargrave et al., 1983).
Eigenschaften
IUPAC Name |
4-(5-phenyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-19-10-11-25-18)14-6-8-15(9-7-14)23-16(12-20-22-23)13-4-2-1-3-5-13/h1-12H,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVBEVXLCRMOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

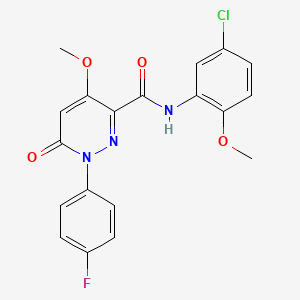


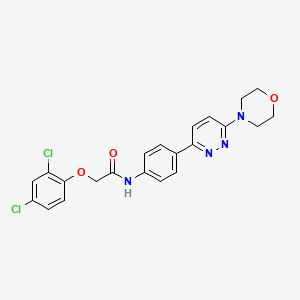
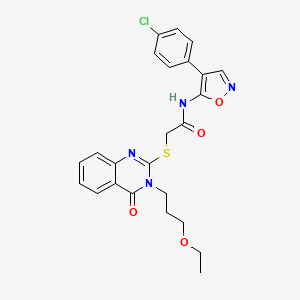
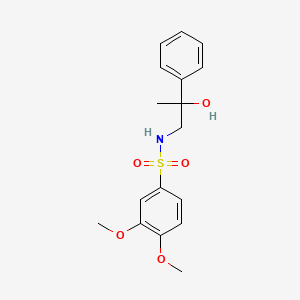
![Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2917929.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)

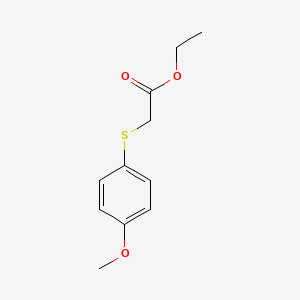
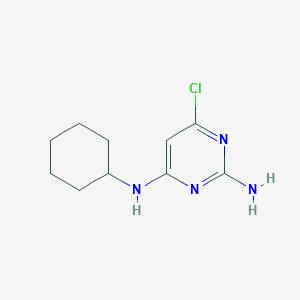
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)
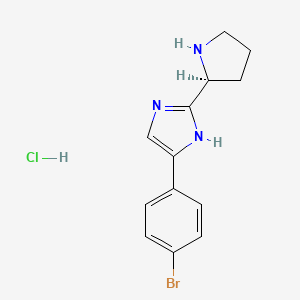
![9-cyclohexyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2917942.png)